Cyclopropane-carbonyl Chloride-d5
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Overview
Description
Cyclopropane-1-carbonyl-D5 chloride, also known as Cyclopropanecarboxylic acid chloride, is a deuterium-labeled compound . It has a molecular weight of 109.57 and a formula of C4D5ClO . It is used in research and is not sold to patients .
Synthesis Analysis
Cyclopropane-1-carbonyl-D5 chloride can be synthesized through the process of hydrogen borrowing catalysis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular structure of Cyclopropane-1-carbonyl-D5 chloride is represented by the SMILES string ClC(C1([2H])C([2H])([2H])C1([2H])[2H])=O .Chemical Reactions Analysis
Cyclopropane-1-carbonyl-D5 chloride can participate in various chemical reactions. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .Physical and Chemical Properties Analysis
Cyclopropane-1-carbonyl-D5 chloride is a liquid at room temperature . It has a refractive index of 1.452 (lit.) and a boiling point of 119°C (lit.) . The density of this compound is 1.152 g/mL at 25°C (lit.) .Mechanism of Action
Safety and Hazards
Future Directions
Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Cyclopropane-1-carbonyl-D5 chloride and other deuterium-labeled compounds may have significant potential in future pharmaceutical research and development .
Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” discusses the potential of deuterium substitution, such as in Cyclopropane-1-carbonyl-D5 chloride, to affect the pharmacokinetic and metabolic profiles of drugs . Another paper, “Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis”, describes the synthesis of cyclopropanes, which could potentially include Cyclopropane-1-carbonyl-D5 chloride .
Properties
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)Cl)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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